Boronic acid pinacol esters, like the one present in the compound of interest, are important intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction [, , , ]. These esters offer improved stability and handling compared to their corresponding boronic acids. They act as versatile building blocks for creating complex molecules with applications in various scientific fields, including material science and medicinal chemistry.
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a complex organic compound notable for its structural features that include a piperidine ring, a pyrazolyl group, and a boronic ester moiety. This compound is primarily utilized in organic synthesis and has applications in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active molecules.
This compound can be classified under boronic acids and their derivatives, specifically as a boronic ester. Its unique structure allows it to serve as a valuable building block in various chemical reactions, particularly in the synthesis of pharmaceuticals. The presence of the boronic ester group makes it particularly useful in cross-coupling reactions, which are fundamental in organic synthesis .
The synthesis of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves several key steps:
In industrial settings, continuous flow reactors and automated synthesis platforms are often employed to enhance consistency and efficiency during production. Reaction conditions are optimized to minimize by-products and maximize yield.
The molecular formula for 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is , with a molecular weight of approximately 294.22 g/mol.
The compound's structural representation can be visualized using SMILES notation: CC(C)(C)C(=O)B(C)(C)C(C(=O)N(C)C)N=C(C)N=C(C)N
.
The compound participates in several important chemical reactions:
These reactions are crucial for synthesizing more complex pharmaceuticals and agrochemicals.
The mechanism of action for 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine primarily revolves around its ability to act as a versatile building block in organic synthesis.
In cross-coupling reactions:
In medicinal chemistry applications:
The physical properties of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine include:
Chemical properties include:
Data on melting point or boiling point may vary based on purity and specific synthesis methods employed.
This compound finds significant applications in:
For example:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 17430-12-5
CAS No.: 73391-27-2
CAS No.: 10110-86-8